

# The Discovery and Development of Capmatinib Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Capmatinib dihydrochloride (formerly INCB28060), marketed as Tabrecta®, is a potent and selective, orally bioavailable inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] This document provides a comprehensive technical overview of the discovery and development of capmatinib, from its initial identification and preclinical evaluation to its clinical validation and approval for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1]

### Introduction: Targeting the MET Pathway in Cancer

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, and migration.[1] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping mutations and gene amplification, is a key oncogenic driver in various cancers, including NSCLC.[1][3] These alterations lead to constitutive activation of the MET receptor, promoting tumor growth and metastasis.[4] MET exon 14 skipping mutations, which occur in approximately 3-4% of NSCLC cases, result in a dysfunctional regulatory domain, leading to increased MET protein stability and signaling.[1] Capmatinib was developed to specifically target and inhibit this dysregulated MET signaling.



## Discovery and Preclinical Development Lead Identification and Optimization

Capmatinib was discovered through a targeted drug discovery program aimed at identifying potent and selective small-molecule inhibitors of MET. High-throughput screening and subsequent structure-activity relationship (SAR) studies led to the identification of a novel series of compounds with the desired inhibitory profile. Optimization of this series for potency, selectivity, and pharmacokinetic properties resulted in the selection of capmatinib as a clinical candidate.

#### **Mechanism of Action**

Capmatinib is an ATP-competitive, type Ib inhibitor of MET.[5] It binds to the ATP-binding site of the MET kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3] By blocking these pathways, capmatinib inhibits MET-driven tumor cell proliferation, survival, and migration.[4]

#### In Vitro Pharmacology

Capmatinib demonstrated high potency and selectivity for MET in a variety of in vitro assays.

Table 1: In Vitro Potency of Capmatinib



| Assay Type                                | Cell Line/System                | IC50    | Reference |
|-------------------------------------------|---------------------------------|---------|-----------|
| Cell-free c-MET<br>kinase assay           | -                               | 0.13 nM | [6]       |
| Cell-based MET phosphorylation assay      | Various cancer cell<br>lines    | -       | [6]       |
| Cell proliferation assay                  | MET-dependent cancer cell lines | -       | [6]       |
| Anchorage-<br>independent growth<br>assay | MET-dependent cancer cell lines | -       | [6]       |
| Cell migration assay                      | MET-dependent cancer cell lines | -       | [6]       |

Capmatinib exhibits high selectivity for MET over a broad panel of other human kinases, with a reported selectivity of over 10,000-fold.[7]

### In Vivo Pharmacology

The anti-tumor activity of capmatinib was evaluated in preclinical xenograft models of human cancers with MET dysregulation.

Table 2: In Vivo Efficacy of Capmatinib in Xenograft Models

| Tumor Model                  | Dosing Regimen    | Tumor Growth<br>Inhibition | Reference |
|------------------------------|-------------------|----------------------------|-----------|
| MET-amplified gastric cancer | Oral, twice daily | Dose-dependent             | [6]       |
| MET-mutant lung cancer       | Oral, twice daily | Significant                | [2]       |

Capmatinib demonstrated dose-dependent tumor growth inhibition and regression in these models at well-tolerated doses.[6]



## Clinical Development Phase I Studies

Early-phase clinical trials established the safety, tolerability, and recommended Phase 2 dose (RP2D) of capmatinib. A Phase I study in patients with advanced solid tumors identified the RP2D as 400 mg administered orally twice daily.[8] Preliminary evidence of anti-tumor activity was observed in patients with MET-dysregulated cancers.

### The GEOMETRY mono-1 Phase II Study

The pivotal GEOMETRY mono-1 was a multicenter, open-label, Phase II study that evaluated the efficacy and safety of capmatinib in patients with advanced NSCLC harboring MET exon 14 skipping mutations or MET amplification.[9]

Table 3: Efficacy of Capmatinib in the GEOMETRY mono-1 Study (METex14 Cohorts)

| Efficacy Endpoint                          | Treatment-Naïve<br>Patients (n=60) | Previously Treated Patients (n=100) | Reference |
|--------------------------------------------|------------------------------------|-------------------------------------|-----------|
| Overall Response<br>Rate (ORR)             | 68% (95% CI: 55.0-<br>79.7)        | 44% (95% CI: 34.1-<br>54.3)         | [10]      |
| Median Duration of Response (DoR)          | 12.6 months (95% CI: 5.6-NE)       | 9.7 months (95% CI: 5.6-13.0)       | [11]      |
| Median Progression-<br>Free Survival (PFS) | 9.13 months (95% CI: 5.52-13.86)   | 5.42 months (95% CI:<br>4.17-6.97)  | [12]      |

CI: Confidence Interval; NE: Not Estimable

Table 4: Common Treatment-Related Adverse Events (TRAEs) in the GEOMETRY mono-1 Study (All Cohorts, n=373)



| Adverse Event              | All Grades | Grade 3-4 | Reference |
|----------------------------|------------|-----------|-----------|
| Peripheral edema           | 47%        | -         | [10]      |
| Nausea                     | 35%        | -         | [10]      |
| Increased blood creatinine | 21%        | -         | [10]      |
| Vomiting                   | 20%        | -         | [10]      |
| Dyspnea                    | -          | 5%        | [10]      |

The most common treatment-related adverse events were generally mild to moderate in severity.[10] The study concluded that capmatinib demonstrated substantial anti-tumor activity in patients with NSCLC and a MET exon 14 skipping mutation, leading to its accelerated approval by the FDA.[3][10]

### **Synthesis of Capmatinib Dihydrochloride**

The synthesis of **capmatinib dihydrochloride** can be achieved through a multi-step process. A representative synthetic route is outlined below.[13][14]

#### **Experimental Protocol: Synthesis of Capmatinib**

A detailed, step-by-step synthesis protocol is beyond the scope of this guide. However, a general overview of a potential synthetic route is as follows:

- Synthesis of the quinoline fragment: This typically involves the construction of the quinoline ring system with appropriate functionalization for subsequent coupling reactions.[14]
- Synthesis of the imidazotriazine core: This heterocyclic core is often assembled through a condensation reaction followed by cyclization.
- Coupling of the fragments: The quinoline and imidazotriazine fragments are coupled, often via a Suzuki or other cross-coupling reaction.
- Final modifications and salt formation: The final steps may involve amide bond formation and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.[13]



# Visualizations MET Signaling Pathway and Inhibition by Capmatinib



Click to download full resolution via product page

Caption: MET signaling pathway and its inhibition by Capmatinib.

# Experimental Workflow: GEOMETRY mono-1 Trial Design





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 5. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. novartis.com [novartis.com]
- 10. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14—Mutated or MET-Amplified NSCLC [theoncologynurse.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Capmatinib synthesis chemicalbook [chemicalbook.com]
- 14. Synthesis of Capmatinib Dihydrocholride\_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [The Discovery and Development of Capmatinib Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026971#discovery-and-development-of-capmatinib-dihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com